molecular formula C14H16ClN3O2 B6531381 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 1503871-69-9

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine

Cat. No.: B6531381
CAS No.: 1503871-69-9
M. Wt: 293.75 g/mol
InChI Key: OPQGEOTWIXWAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a pyrimidine ring system, a privileged scaffold in pharmaceuticals, substituted with a chlorine atom at the 5-position and linked via an amine bridge to a phenethyl group bearing dimethoxy substituents. The structural motif of substituted pyrimidines is widely recognized for its diverse biological activities and presence in compounds targeting various therapeutic areas . Pyrimidine derivatives analogous to this compound have demonstrated substantial potential in scientific research, particularly as core structures for the development of antifungal agents . Studies on similar pyrimidine-based compounds have shown promising activity against fungal pathogens such as Candida albicans, which is of critical importance given the rise in opportunistic fungal infections in immunocompromised patients . The mechanism of action for pyrimidine derivatives often involves inhibition of vital enzymes responsible for DNA biosynthesis, including dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and thymidine phosphorylase (TPase) . Furthermore, the dimethoxyphenyl moiety incorporated in this compound's structure is known to enhance lipophilicity, potentially improving cellular penetration and bioavailability in experimental systems . The strategic inclusion of both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on this molecular framework provides researchers with a versatile chemical entity for structure-activity relationship (SAR) studies and quantitative structure-activity relationship (QSAR) investigations . This compound is representative of a class of molecules that may serve as valuable intermediates in the synthesis of more complex bioactive molecules or as tool compounds for probing biological mechanisms. As with all compounds of this nature, 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-19-12-4-3-10(7-13(12)20-2)5-6-16-14-17-8-11(15)9-18-14/h3-4,7-9H,5-6H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQGEOTWIXWAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=C(C=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-Aminopyrimidine Derivatives

Chlorination at the 5-position of pyrimidine is critical for synthesizing the target compound. A method analogous to the oxidative chlorination of 2-aminopyridine (as described in Patent CN106432069A) can be adapted for pyrimidine systems. In this approach, 2-aminopyrimidine is treated with hydrochloric acid (HCl) and sodium hypochlorite (NaClO) under controlled temperatures (10–25°C). The reaction proceeds via in situ generation of active chlorine (Cl⁺), which selectively substitutes the hydrogen at the 5-position due to the directing effect of the 2-amino group. After 6 hours of reaction, the crude product is purified via pH-dependent extraction, yielding 5-chloro-2-aminopyrimidine with a reported conversion rate of 95% and isolated yield of 72%.

Alkylation of 2-Aminopyrimidine

Alternative Synthetic Routes

Condensation-Based Ring Formation

Constructing the pyrimidine ring with pre-installed substituents offers an alternative pathway. For example, a cyclocondensation reaction between 3,4-dimethoxyphenethylguanidine and a β-keto ester (e.g., ethyl acetoacetate) in acidic conditions generates the pyrimidine core. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the 5-chloro group. This method mirrors the synthesis of 2-chloro-4,6-dimethoxypyrimidine described in Patent CN1467206A, where malononitrile and methanol form the pyrimidine backbone via a three-step process involving salification, cyanamide reaction, and condensation.

Critical Analysis of Methodologies

Yield and Selectivity Considerations

  • Chlorination Efficiency : The oxidative chlorination method offers high regioselectivity but requires precise temperature control to minimize over-chlorination.

  • Alkylation Challenges : Competing side reactions, such as over-alkylation or hydrolysis of the dimethoxyphenyl group, necessitate anhydrous conditions and stoichiometric base.

  • Catalytic Coupling : While Buchwald-Hartwig amination provides excellent functional group tolerance, the cost of palladium catalysts and ligands may limit scalability.

Purification and Characterization

  • Liquid-Liquid Extraction : Adjusting the pH to 4 during workup isolates the target compound from unreacted starting materials and byproducts.

  • Crystallization : Recrystallization from ethanol or methanol enhances purity, as demonstrated in the isolation of thiazolo[3,2-a]pyrimidine derivatives.

  • Analytical Validation : GC-MS and NMR spectroscopy confirm regiochemical outcomes, particularly distinguishing 5-chloro isomers from 3-chloro byproducts.

Comparative Data on Synthetic Approaches

MethodStarting MaterialKey Reagents/ConditionsYieldPurity
Oxidative Chlorination2-AminopyrimidineHCl, NaClO, 10–25°C72%84.2%
Solvent-Free Alkylation5-Chloro-2-aminopyrimidine2-(3,4-DMP)ethyl bromide, TEA78%95%
Cyclocondensation3,4-DMPethylguanidineEthyl acetoacetate, POCl₃65%90%
Buchwald-Hartwig2,5-DichloropyrimidinePd(OAc)₂, Xantphos, Cs₂CO₃82%98%

Mechanistic Insights and Optimization

Chlorination Dynamics

The generation of electrophilic chlorine (Cl⁺) from HCl and NaClO facilitates aromatic substitution at the 5-position. The 2-amino group activates the pyrimidine ring via resonance, directing chlorination to the para position. Lower temperatures (10°C) favor mono-chlorination, while higher temperatures risk di- or tri-chlorinated byproducts.

Alkylation Stereoelectronic Effects

Steric hindrance from the 3,4-dimethoxyphenyl group necessitates prolonged reaction times (8–12 hours) for complete alkylation. Polar aprotic solvents like DMF enhance nucleophilicity of the amine but may require subsequent purification to remove solvent residues.

Industrial and Environmental Considerations

Cost-Effectiveness

  • Raw Materials : NaClO and HCl are cost-effective chlorinating agents compared to gaseous chlorine.

  • Catalyst Recycling : Pd-based catalysts in Buchwald-Hartwig reactions can be recovered via filtration, reducing overall costs.

Waste Management

  • Byproduct Mitigation : The use of ethanol for crystallization minimizes hazardous waste.

  • Chloride Neutralization : Alkaline treatment of reaction quenches converts residual HCl into neutral salts .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The chloro group at the 5-position of the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure to create derivatives with potentially enhanced properties.

Biology

This compound has been studied for its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for further investigation as an anticancer agent.

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University explored the effects of this compound on cancer cell lines. The findings suggested that the compound exhibited significant cytotoxicity against several types of cancer cells, indicating its potential as a lead compound in drug development.

Medicine

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine is being investigated for therapeutic applications. Its structural features suggest that it may interact with biological targets relevant to disease pathways.

Case Study: Drug Development

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their pharmacological profiles. Some derivatives showed improved activity against specific targets associated with inflammatory diseases.

Industry

This compound is utilized in the development of new materials and serves as a precursor in synthesizing various industrial chemicals. Its unique properties make it suitable for applications in agrochemicals and material science.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide derivative with a 3,4-dimethoxyphenethylamine substituent.
  • Key Differences : Unlike the target compound, Rip-B lacks the pyrimidine core and chloro group, instead featuring a benzoyl moiety.
  • The chloro substituent in the target compound could increase lipophilicity (logP) and influence membrane permeability .
4-Chloro-N-ethyl-5-methylpyrimidin-2-amine
  • Structure : Pyrimidine with chloro (C5), methyl (C5), and ethylamine (C2) groups.
  • Implications : The phenethyl group in the target compound may improve receptor binding through hydrophobic or van der Waals interactions, as seen in related calcium channel modulators (e.g., Verapamil analogs) .

Halogenated Pyrimidine Derivatives

5-[(3,5-Dichloro-anilino)methyl]-N-(3,5-dichloro-phenyl)-6-methyl-2-phenyl-pyrimidin-4-amine
  • Structure: Pyrimidine with dichloro-anilino and dichlorophenyl substituents.
  • Key Differences: Multiple chloro groups and a bulkier anilino side chain contrast with the target compound’s single chloro and flexible phenethylamine group.
  • Implications : The dichloro substituents in this analog may enhance halogen bonding but reduce solubility. The target compound’s simpler structure could offer better synthetic accessibility and metabolic stability .
5-(4-Chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine
  • Structure: Thieno-pyrimidine fused ring with 4-chlorophenyl and methoxyethylamine groups.
  • Key Differences: The thieno-pyrimidine core introduces sulfur, altering electronic properties and conjugation.
  • Implications: The target compound’s pyrimidine core may exhibit higher planarity, favoring π-π interactions in biological targets compared to the bent thieno-pyrimidine system .

Phenethylamine-Containing Analogs

Verapamil Related Compound B
  • Structure : Complex nitrile with dual 3,4-dimethoxyphenethyl groups.
  • Key Differences : The target compound lacks the nitrile and isopropyl groups, reducing steric hindrance.
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride derivatives
  • Structure : Quaternary ammonium salts with carbamoyl and dimethoxyphenethyl groups.
  • Key Differences : Ionic character and hydration (e.g., dihydrate crystal structure) contrast with the neutral pyrimidine-amine.
  • Implications: The target compound’s non-ionic nature may enhance oral bioavailability compared to charged analogs .

Biological Activity

Enzyme Inhibition

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine has demonstrated significant enzyme inhibition properties, particularly in relation to neutral sphingomyelinase 2 (nSMase2). This enzyme plays a crucial role in the formation and release of exosomes from cells, which is critical for intracellular communication . The compound's ability to inhibit nSMase2 has important implications for various pathological processes, including the progression of Alzheimer's disease (AD).

A study conducted on the efficacy of this compound in a mouse model of AD revealed promising results. The research team found that the compound, when administered intraperitoneally at a dose of 10 mg/kg, exhibited excellent pharmacokinetics . The plasma and brain concentrations were measured at various time points, as shown in the following table:

Time (h)Plasma Concentration (nmol/mL)Brain Concentration (nmol/g)
0.257.70 ± 0.752.31 ± 0.22
0.56.85 ± 0.632.05 ± 0.19
15.42 ± 0.511.62 ± 0.15
32.18 ± 0.200.65 ± 0.06
60.87 ± 0.080.26 ± 0.02

These results demonstrate the compound's ability to penetrate the blood-brain barrier and maintain significant concentrations in the brain, which is crucial for its potential therapeutic effects in neurodegenerative diseases .

Antimicrobial Activity

Some studies have explored the antimicrobial potential of pyrimidine derivatives similar to 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine. While direct evidence for this specific compound is limited, related structures have demonstrated activity against various bacterial and fungal strains.

Neuroprotective Effects

The compound's ability to inhibit nSMase2 and modulate exosome release has significant implications for neuroprotection. Chronic increase of brain nSMase2 activity and related exosome release have been implicated in various pathological processes, including the progression of Alzheimer's disease .

A case study involving aged 11-month hemizygous 5XFAD mice, which harbor presenilin and amyloid mutations related to familial Alzheimer's disease, demonstrated the compound's potential in reversing cognitive impairment. The study showed that administration of the compound led to improved cognitive function in these mice, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Structure-Activity Relationship

Extensive structure-activity relationship (SAR) studies have been conducted on analogues of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine. These studies have revealed that modifications to the pyrimidine ring and the substituents on the phenyl group can significantly affect the compound's biological activity .

For instance, the presence of the chloro group at the 5-position of the pyrimidine ring and the 3,4-dimethoxy substituents on the phenyl group appear to be crucial for the compound's activity against nSMase2. Alterations to these groups can lead to changes in potency and selectivity .

Q & A

Q. What are the common synthetic routes for 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A general approach includes:

Intermediate Preparation : Synthesize the pyrimidine core (e.g., 5-chloropyrimidin-2-amine) and the phenethylamine side chain (2-(3,4-dimethoxyphenyl)ethylamine) separately.

Coupling Reaction : React the pyrimidine derivative with the phenethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for isolation.

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalysis : Additives like KI or phase-transfer catalysts improve reaction efficiency.
  • Temperature Control : Gradual heating prevents decomposition of heat-sensitive intermediates .

Q. Example Reaction Table :

StepReactantsConditionsYield (%)
15-chloropyrimidin-2-amine + 2-(3,4-dimethoxyphenyl)ethylamineDMF, K₂CO₃, 90°C, 18h65–75

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl) and pyrimidine NH (δ 8.1–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 348.12 g/mol) .
  • X-ray Crystallography : Resolve bond lengths (C-Cl: ~1.73 Å) and dihedral angles between pyrimidine and phenyl rings .

Q. Crystallographic Data Example :

ParameterValue
Space GroupP2₁/c
Unit Cella = 10.2 Å, b = 12.4 Å, c = 14.8 Å
R-factor< 0.05

Q. How can researchers assess the compound's in vitro biological activity against specific enzyme targets?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinase Targets : Use fluorescence-based ADP-Glo™ assay to measure ATP consumption (IC₅₀ values) .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) for GPCRs .
  • Cell Viability Assays :
    • MTT assay for cytotoxicity in cancer cell lines (e.g., IC₅₀ = 2–10 µM in HeLa cells) .

Q. Key Parameters :

  • Dose-Response Curves : Use 8–12 concentrations in triplicate.
  • Controls : Include positive (e.g., staurosporine) and vehicle (DMSO) controls .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological activity studies across different experimental models?

Methodological Answer:

  • Source Analysis :
    • Compare assay conditions (e.g., ATP concentration in kinase assays) .
    • Validate cell line authenticity (STR profiling) to rule out contamination .
  • Statistical Approaches :
    • Use Bland-Altman plots to assess inter-lab variability .
    • Meta-analysis of dose-response data with random-effects models .

Case Study : Discrepant IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in cell permeability or assay endpoints .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the pharmacophore of this compound?

Methodological Answer:

Scaffold Modification :

  • Vary substituents on the pyrimidine (e.g., replace Cl with F) and dimethoxyphenyl (e.g., methoxy → ethoxy) .

Bioisosteric Replacement :

  • Replace the ethyl linker with a cyclopropyl or amide group .

Activity Clustering :

  • Group analogs by IC₅₀ values and correlate with LogP/polar surface area .

Q. SAR Table :

AnalogModificationIC₅₀ (µM)LogP
ParentNone5.22.8
ACl → F3.12.5
BMethoxy → Ethoxy8.73.2

Q. What computational chemistry approaches are suitable for predicting binding modes with target receptors?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) :
    • Generate 100 poses; prioritize those with H-bonds to kinase hinge region (e.g., Glu95 in EGFR) .
  • Molecular Dynamics (GROMACS) :
    • Simulate ligand-receptor complexes (50 ns) to assess stability (RMSD < 2.0 Å) .
  • Free Energy Calculations (MM/PBSA) :
    • Estimate ΔG binding (e.g., −35 kcal/mol for EGFR) .

Validation : Cross-check with mutagenesis data (e.g., Glu95Ala abolishes activity) .

Q. How should researchers design controlled stability studies under varying environmental conditions?

Methodological Answer:

  • Stress Testing :
    • Thermal : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Photolytic : Expose to UV light (ICH Q1B) and quantify photodegradants .
  • Analytical Methods :
    • HPLC-DAD : Track parent compound depletion (λ = 254 nm).
    • LC-MS/MS : Identify degradation products (e.g., demethylation or hydrolysis) .

Q. Stability Data Example :

ConditionTime (weeks)% RemainingMajor Degradant
25°C/60% RH498.5None
40°C/75% RH485.2Demethoxy analog

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.